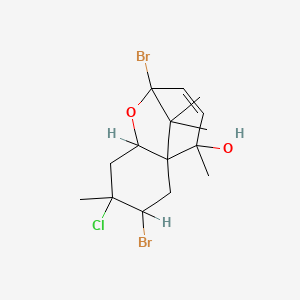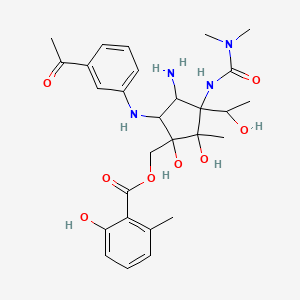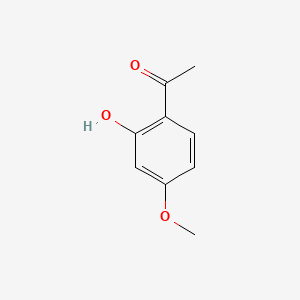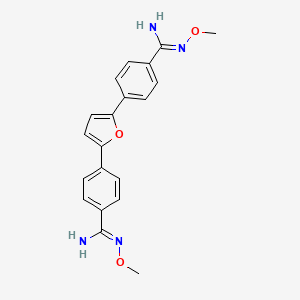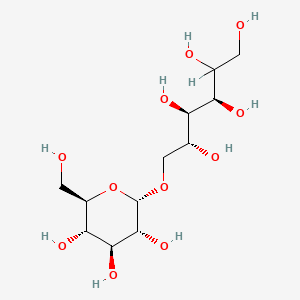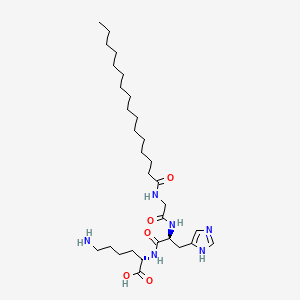
Acide palmitoyl-L-aspartique
Vue d'ensemble
Description
Palmitoyl-L-aspartic acid is a natural N-acylaspartate . It inhibits Hedgehog signaling after stimulation with Smoothened agonist or non-sterol-modified Sonic Hedgehog . It does not alter the activity of cannabinoid receptors or fatty acid amide hydrolase .
Synthesis Analysis
Protein S-palmitoylation is a covalent and reversible lipid modification that specifically targets cysteine residues within many eukaryotic proteins . In mammalian cells, the ubiquitous palmitoyltransferases (PATs) and serine hydrolases, including acyl protein thioesterases (APTs), catalyze the addition and removal of palmitate, respectively .Molecular Structure Analysis
Palmitoylation is a subtype of fatty acid modification called S-acylation, involving covalent attachment of 16-carbon palmitic acid to one or more cysteine residues of a protein through a thioester linkage .Chemical Reactions Analysis
Auto-S-fatty acylation involves reactive cysteine residues in the proteins which directly react with fatty acyl-CoA through thioester transfer reactions, and is the first step in some palmitoyl acyltransferase (PAT)-mediated catalysis .Physical And Chemical Properties Analysis
Palmitoylation enhances the hydrophobicity of proteins and contributes to their membrane association . It also appears to play a significant role in subcellular trafficking of proteins between membrane compartments .Applications De Recherche Scientifique
Rôle dans l'immunité et les maladies immunitaires
L'acide palmitoyl-L-aspartique joue un rôle important dans l'immunité et les maladies immunitaires . L'ajout de groupes palmitoyle modifie l'affinité membranaire de la protéine substrat, modifiant sa localisation subcellulaire, sa stabilité et ses interactions protéine-protéine . Ce processus régule de manière significative la fonction des protéines dans une variété de processus biologiques . Un profilage global récent des cellules immunitaires a identifié un grand nombre de protéines associées à l'immunité S-palmitoylées . Plus important encore, l'activité PAT aberrante et les fluctuations des niveaux de palmitoylation sont fortement corrélées aux maladies immunologiques humaines .
Rôle dans la tumorigenèse
L'this compound s'est avéré jouer un rôle crucial dans la tumorigenèse . La palmitoylation dysrégulée est étroitement corrélée à l'infiltration immunitaire dans le microenvironnement tumoral et à la réponse à l'immunothérapie . La palmitoylation dysrégulée module les voies canoniques liées au cancer, influençant ainsi la tumorigenèse . L'appauvrissement en Myc a conduit à une expression réduite de la plupart des gènes liés à la palmitoylation, entraînant une diminution des niveaux globaux de palmitoylation des protéines .
Rôle dans la régulation de la fonction des protéines
La palmitoylation des protéines est une modification lipidique généralisée dans laquelle un ou plusieurs thiols de cystéine sur une protéine substrat sont modifiés pour former un thioester avec un groupe palmitoyle . Cette modification lipidique est facilement réversible, permettant une régulation rapide de la fonction de nombreuses protéines cellulaires .
Rôle dans la localisation cellulaire et la fluidité
La lipidation des protéines est une classe importante et diversifiée de modifications post-traductionnelles . Les protéines lipidées présentent une forte apolarité, ce qui améliore la régulation de leur localisation et de leur fluidité dans la cellule .
Rôle dans la stabilité des protéines
L'ajout de groupes palmitoyle aux protéines peut modifier leur stabilité . Ce processus est crucial pour le bon fonctionnement de ces protéines et leur implication dans divers processus biologiques .
Applications thérapeutiques potentielles
Le ciblage de la palmitoylation est une nouvelle approche thérapeutique pour le traitement des maladies immunologiques humaines . De plus, les petites molécules qui ciblent l'expression ou l'activité des gènes ou des enzymes liés à la palmitoylation sont prometteuses en tant que thérapies potentielles pour la modulation de la palmitoylation, offrant ainsi de nouvelles voies pour la thérapie du cancer .
Mécanisme D'action
Target of Action
Palmitoyl-L-aspartic acid, a type of N-acylamide , is involved in the process of protein palmitoylation . The primary targets of this compound are proteins that undergo palmitoylation, a lipid modification where one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group . This process is catalyzed by palmitoyltransferases (PATs) and de-palmitoyl-transferase .
Mode of Action
The compound interacts with its targets through a process known as palmitoylation. This lipid modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
Biochemical Pathways
The palmitoylation process affects various biochemical pathways. It plays a crucial role in various biological processes, including protein function regulation . Palmitoylation is involved in the glutathione pathway, the taurine pathway, mitochondrial energy metabolism, and phospholipid metabolism . These pathways are related to the oxidative stress process .
Pharmacokinetics
It is known that the compound’s action is influenced by the activity of enzymes such as acetyl-coa carboxylase (acc) and fatty acid synthase (fas), which are involved in de novo lipogenesis (dnl) .
Result of Action
The result of Palmitoyl-L-aspartic acid’s action is the regulation of protein function. By altering the membrane affinity of the substrate protein, it changes the protein’s subcellular localization, stability, and protein-protein interactions . This can have significant effects on cellular processes and can be associated with various diseases, including neurological diseases and cancer progression .
Action Environment
The action of Palmitoyl-L-aspartic acid is influenced by various environmental factors. For instance, the presence of other fatty acids, carbohydrates, and amino acids can affect the endogenous synthesis of the compound . Additionally, dysregulated palmitoylation, which can be caused by abnormal DNA methylation and oncogenic Myc-driven transcriptional regulation, is strongly correlated with human immunologic diseases .
Orientations Futures
Dysregulated palmitoylation has been found to modulate canonical cancer-related pathways, thus influencing tumorigenesis . Targeting palmitoylation is a novel therapeutic approach for treating human immunologic diseases . Moreover, small molecules that target the expression or activity of palmitoylation-related genes or enzymes hold promise as potential therapeutics for modulating palmitoylation .
Propriétés
IUPAC Name |
(2S)-2-(hexadecanoylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)21-17(20(25)26)16-19(23)24/h17H,2-16H2,1H3,(H,21,22)(H,23,24)(H,25,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJZBFYRVKLOAA-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926579 | |
| Record name | N-(1-Hydroxyhexadecylidene)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1782-17-8, 130056-61-0 | |
| Record name | N-Palmitoyl aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1782-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Aspartic acid, N-(1-oxohexadecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Aspartic acid, N-(1-oxohexadecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130056610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyhexadecylidene)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



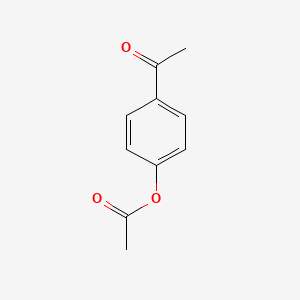


![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1678274.png)
